Milrinone vs. Amrinone: 40-Fold Superior PDE Inhibitory Potency
In a direct enzymatic comparison, milrinone was demonstrated to be a 40-fold more potent inhibitor of cardiac cAMP phosphodiesterase than its first-generation analog amrinone (inamrinone) [1]. Furthermore, milrinone exhibited a 10-fold greater potency in inhibiting the high-affinity (Km = 0.23 µM) form of the enzyme over the low-affinity (Km = 140 µM) form, highlighting its targeted inhibition profile [1]. This potency difference translates to a clinically meaningful requirement for lower doses of milrinone to achieve comparable hemodynamic effects, reducing the risk of dose-dependent adverse events.
| Evidence Dimension | PDE Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 22 µM for high-affinity cAMP PDE; Ki = 225 µM for low-affinity cAMP PDE |
| Comparator Or Baseline | Amrinone (inamrinone) was 40-fold less potent than milrinone. |
| Quantified Difference | Milrinone is 40x more potent than amrinone. |
| Conditions | Isolated cardiac cyclic AMP phosphodiesterase enzyme assay. |
Why This Matters
Procuring milrinone lactate over amrinone ensures a more potent, lower-dose therapeutic agent with a superior therapeutic index, minimizing the risk of thrombocytopenia and gastrointestinal side effects associated with higher amrinone doses.
- [1] Earl CQ, Linden J, Weglicki WB. Biochemical mechanisms for the inotropic effect of the cardiotonic drug milrinone. J Cardiovasc Pharmacol. 1986;8(4):864-872. View Source
